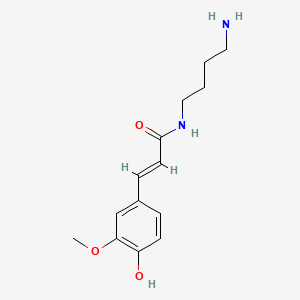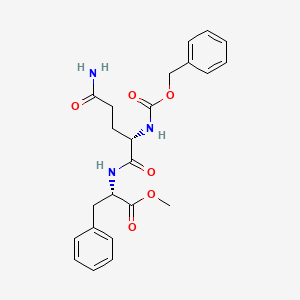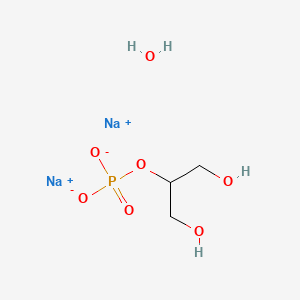![molecular formula C₁₇H₂₀D₄N₈O₇S B1146818 S-[2-(N7-Guanyl)ethyl]glutathione-d4 CAS No. 220317-14-6](/img/structure/B1146818.png)
S-[2-(N7-Guanyl)ethyl]glutathione-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[2-(N7-Guanyl)ethyl]glutathione-d4 is a labeled analogue of S-[2-(N7-Guanyl)ethyl]glutathione. It is a biochemical compound used primarily in proteomics research. The compound is characterized by its molecular formula C17H20D4N8O7S and a molecular weight of 488.51 . This compound is particularly useful in studies involving stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(N7-Guanyl)ethyl]glutathione-d4 involves the incorporation of deuterium atoms into the moleculeThe reaction conditions often involve the use of solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous purification steps such as chromatography to isolate the desired product. The final product is then subjected to quality control measures to confirm its chemical structure and purity.
化学反应分析
Types of Reactions
S-[2-(N7-Guanyl)ethyl]glutathione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized glutathione derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
S-[2-(N7-Guanyl)ethyl]glutathione-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms and drug interactions.
Industry: Applied in environmental studies to monitor pollution and in the development of new materials.
作用机制
The mechanism of action of S-[2-(N7-Guanyl)ethyl]glutathione-d4 involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes involved in metabolic processes. It can also form adducts with DNA, which can be used as biomarkers for exposure to environmental carcinogens.
相似化合物的比较
S-[2-(N7-Guanyl)ethyl]glutathione-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
S-[2-(N7-Guanyl)ethyl]glutathione: The non-labeled analogue.
L-γ-Glutamyl-S-[2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl]-L-cysteinylglycine: Another analogue with a slightly different structure.
属性
IUPAC Name |
(2S)-2-amino-5-[[(2S)-3-[2-(2-amino-6-oxo-1H-purin-7-yl)-1,1,2,2-tetradeuterioethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O7S/c18-8(16(31)32)1-2-10(26)22-9(14(29)20-5-11(27)28)6-33-4-3-25-7-21-13-12(25)15(30)24-17(19)23-13/h7-9H,1-6,18H2,(H,20,29)(H,22,26)(H,27,28)(H,31,32)(H3,19,23,24,30)/t8-,9+/m0/s1/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBANDXHJRVCNU-VBZNVYHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N1C=NC2=C1C(=O)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

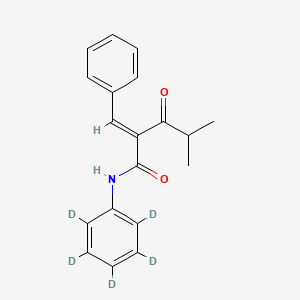
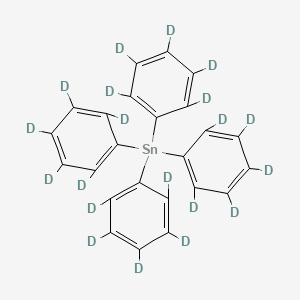
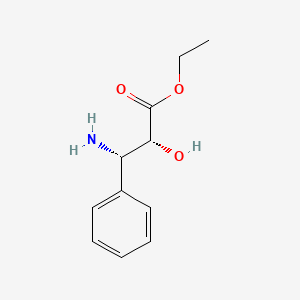
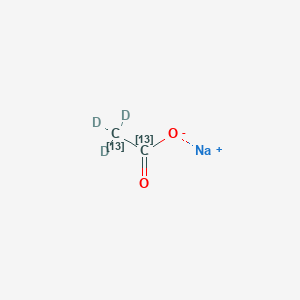


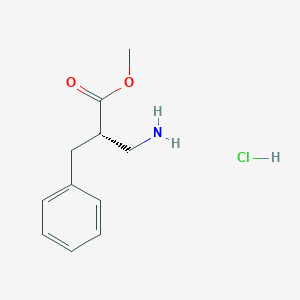
![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)

